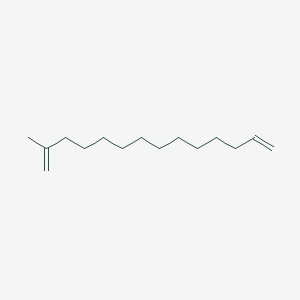

2-Methyltetradeca-1,13-diene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyltetradeca-1,13-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUILXAROECAOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452593 | |

| Record name | 1,13-Tetradecadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401810-49-9 | |

| Record name | 1,13-Tetradecadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyltetradeca 1,13 Diene

Retrosynthetic Analysis of 2-Methyltetradeca-1,13-diene

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. youtube.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com For this compound, a key disconnection can be made at the C4-C5 bond, suggesting a coupling reaction between a C4 and a C10 fragment.

One plausible retrosynthetic approach involves a Grignard reaction. The target molecule can be disconnected to reveal 1,2-epoxydodecane (B1583528) and a 2-propenyl Grignard reagent. This suggests that the synthesis could be achieved by the addition of the Grignard reagent to the epoxide, followed by elimination to form the diene system. orgsyn.orgorgsyn.org

Another strategy could involve a Wittig-type reaction. Disconnecting across the double bond suggests an aldehyde and a phosphonium (B103445) ylide as precursors. For instance, the molecule could be formed from dodec-11-enal and an isopropenylphosphonium ylide.

Metal-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of such dienes. nih.gov A retrosynthetic disconnection could be made between C2 and C3, suggesting a coupling between a vinyl metallic species and an allylic halide.

Contemporary Approaches to the Construction of Remote Alkene Moieties

The synthesis of molecules with remote alkene moieties, like this compound, often requires specialized synthetic methods. Contemporary approaches offer a range of strategies to control the position and stereochemistry of the double bonds.

Olefin Metathesis Strategies (e.g., Cross-Metathesis, Enyne Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org

Cross-Metathesis (CM): This strategy involves the reaction of two different alkenes to form new alkenes. wikipedia.org The synthesis of this compound could be envisioned through the cross-metathesis of 1-dodecene (B91753) and 2-methyl-1-propene. However, controlling the selectivity of such reactions can be challenging, often leading to a mixture of products. acs.org The development of highly selective catalysts has significantly improved the utility of this method. nih.gov

Enyne Metathesis: This variant involves the reaction of an alkene and an alkyne to form a conjugated diene. harvard.edu While not directly applicable to the synthesis of the non-conjugated this compound in a single step, it is a powerful method for creating diene systems that could be further elaborated.

A related strategy is the tandem isomerization-metathesis reaction, where a catalyst first isomerizes an internal alkene to a terminal one, which then undergoes metathesis. acs.org This can be a useful approach for constructing complex alkenes from readily available starting materials.

Table 1: Comparison of Olefin Metathesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Cross-Metathesis | Reaction between two different alkenes. wikipedia.org | Can directly form the target C-C double bond. | Can lead to a mixture of products, requiring selective catalysts. acs.org |

| Enyne Metathesis | Reaction between an alkene and an alkyne. harvard.edu | Forms conjugated dienes efficiently. | Not directly applicable for non-conjugated dienes in one step. |

| Isomerization-Metathesis | Tandem isomerization of an internal alkene to a terminal alkene followed by metathesis. acs.org | Expands the range of accessible starting materials. | Can be complex to optimize both catalytic processes in one pot. |

Metal-Catalyzed Coupling Reactions (e.g., Negishi, Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, one could couple an organozinc reagent derived from a C12 chain with a C3 allylic halide.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov A potential route to this compound could involve the Suzuki coupling of a C12 alkenylborane with an appropriate C3 partner. rsc.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an alkene with an organic halide in the presence of a palladium catalyst and a base. nih.gov While typically used to form conjugated systems, variations of this reaction could be adapted for the synthesis of non-conjugated dienes. vulcanchem.com

Recent advances have also seen the emergence of iron-catalyzed cross-coupling reactions as a more sustainable alternative to palladium or nickel-based systems. acs.org

Reductive Alkylation of Epoxides and Related Transformations

The ring-opening of epoxides provides a versatile method for constructing carbon-carbon bonds and introducing functionality.

A documented synthesis of (E)-2-methyltetradeca-1,3-diene utilizes the reductive alkylation of 1,2-epoxydodecane. orgsyn.orgorgsyn.org This method involves the reaction of the epoxide with an organolithium reagent in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP). The LTMP is proposed to function as a base, forming a transient α-lithiated epoxide, which is then attacked by the organolithium nucleophile. Subsequent elimination of lithium oxide yields the alkene. orgsyn.org

Manganese and ruthenium-catalyzed reductive coupling reactions of epoxides with alcohols have also been developed, offering alternative pathways to β-alkylated alcohols which can be precursors to alkenes. rsc.orgacs.org The deoxygenation of epoxides to alkenes can be achieved using various reagents, including triphenylphosphine (B44618) promoted metal-free systems. organic-chemistry.org

Grignard Reagent Mediated Syntheses

Grignard reagents are highly versatile intermediates in organic synthesis. The synthesis of dienes can be achieved through the coupling of Grignard reagents with various electrophiles. For instance, iron-catalyzed coupling of Grignard reagents with dienol phosphates provides an efficient route to terminal conjugated dienes. acs.orgorganic-chemistry.org

A specific application for non-conjugated dienes involves the reaction of a Grignard reagent with a halo-substituted diene. google.com For this compound, a plausible synthesis would involve the reaction of a C11 Grignard reagent with a 3-methyl-1,4-dihalobut-1-ene derivative.

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules where different isomers can have vastly different effects.

For this compound, the stereochemistry of the double bonds can be controlled through the choice of synthetic methodology. For example, the reductive alkylation of epoxides with organolithium reagents in the presence of LTMP has been shown to produce the (E)-isomer of 2-methyltetradeca-1,3-diene with high stereoselectivity (97:3 E/Z ratio). orgsyn.orgorgsyn.org

Metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, can also be highly stereoselective, with the stereochemistry of the product being determined by the stereochemistry of the starting alkenyl metal and halide components. nih.gov

Olefin metathesis reactions can also exhibit stereoselectivity, which is often dependent on the catalyst used. While some catalysts produce a mixture of E and Z isomers, others have been developed to favor one isomer over the other.

The synthesis of specific enantiomers of chiral molecules often requires asymmetric synthesis strategies. For example, the synthesis of chiral pheromones has been achieved using enzymatic resolutions and stereoselective rearrangements to control the absolute stereochemistry of chiral centers. researchgate.net While this compound itself is not chiral, the principles of stereoselective synthesis would be crucial if chiral centers were to be introduced into the carbon chain.

Control of Diene Geometry in Non-Conjugated Systems

The geometric configuration (E/Z isomerism) of the double bonds in a non-conjugated diene is critical to its chemical and biological properties. The synthesis of this compound requires precise control over the geometry of the terminal double bonds, which are separated by a long alkyl chain. Several strategies are employed to achieve this stereocontrol.

Transition-metal catalyzed cross-coupling reactions are powerful tools for constructing dienes. nih.gov Methods such as the Suzuki-Miyaura, Heck, and Stille couplings allow for the formation of C-C bonds with high stereoselectivity. nih.govnih.gov The geometry of the resulting double bond is often dictated by the configuration of the starting alkenyl substrates, enabling a divergent synthesis of different stereoisomers. nih.gov For instance, a Suzuki-Miyaura reaction can be performed with stereodefined alkenylboron reagents and alkenyl halides, where the geometry of the double bonds in the reactants is retained in the final product. nih.gov

The Wittig reaction is another cornerstone of alkene synthesis that can be adapted for controlling geometry. iitk.ac.inwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org Non-stabilized ylides, typically those with alkyl substituents, generally react under kinetic control to yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org In contrast, stabilized ylides, which contain electron-withdrawing groups, tend to form (E)-alkenes as the thermodynamic product. organic-chemistry.org By carefully selecting the appropriate phosphonium salt and reaction conditions, a specific isomer of the distal double bond in this compound can be targeted.

Below is a comparison of common methods for controlling diene geometry.

| Method | Description | Typical Stereoselectivity | Key Considerations |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. iitk.ac.in | Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes. organic-chemistry.org | Stoichiometric phosphine (B1218219) oxide byproduct is generated. snnu.edu.cn Steric hindrance can affect yield. wikipedia.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an organoboron compound with an organohalide. | High retention of substrate stereochemistry. nih.gov | Requires synthesis of stereodefined alkenylboron reagents. Substrate geometry dictates product geometry. nih.gov |

| Heck Reaction | Palladium-catalyzed coupling of an alkene with an organohalide. nih.gov | Control can be achieved through selective activation of vinyl C-H bonds or control of β-H elimination. nih.gov | Regioselectivity can be a challenge with certain substrates. |

Chiral Auxiliary and Asymmetric Catalysis Approaches

Introducing the methyl group at the C2 position with a specific stereochemistry (R or S) requires asymmetric synthesis. This is commonly achieved using either chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uk The Evans oxazolidinone auxiliaries are among the most successful and widely used for stereoselective alkylation reactions. researchgate.net In this approach, an achiral carboxylic acid is first attached to the chiral auxiliary to form a chiral imide. researchgate.net The auxiliary then sterically blocks one face of the resulting enolate, forcing an incoming electrophile (such as a methyl halide) to add from the opposite face with high diastereoselectivity. york.ac.uksioc-journal.cn After the new stereocenter is set, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This method provides a reliable way to install the chiral methyl group in a precursor to this compound.

Asymmetric catalysis offers a more atom-economical alternative, where a small amount of a chiral catalyst creates a chiral environment for the reaction. Chiral dienes themselves are important ligands in transition-metal catalysis, particularly with rhodium. d-nb.infoorganic-chemistry.org For the synthesis of a molecule like this compound, a key step could involve the rhodium-catalyzed asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated acceptor. organic-chemistry.org The use of a chiral diene ligand bound to the rhodium center can induce high enantioselectivity in the formation of a new carbon-carbon bond, establishing the required stereocenter. d-nb.info

| Approach | Principle | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a reaction. york.ac.uk | High levels of stereocontrol are often achieved. Diastereomeric products can be separated. york.ac.uk | Requires additional steps for attachment and removal of the auxiliary. Stoichiometric use of the auxiliary. |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment. d-nb.info | High catalytic turnover and atom economy. No need for auxiliary attachment/removal. | Development of a suitable catalyst and reaction conditions can be challenging. |

Development of Novel Synthetic Pathways

Modern organic synthesis is increasingly focused on developing novel, efficient, and sustainable pathways to target molecules. For a compound like this compound, this involves exploring unconventional bond-forming strategies and leveraging computational tools.

Furthermore, computational and bioinformatics tools are being used to predict entirely new synthetic routes. researchgate.netnih.gov Retrosynthesis prediction programs use extensive databases of chemical reactions and complex algorithms to propose multiple pathways to a target molecule. nih.gov These systems can identify routes that human chemists might overlook, prioritizing them based on factors like predicted yield, atom economy, or the cost of starting materials. researchgate.net For a specialty chemical like a pheromone analogue, these tools could suggest novel disconnections and precursor molecules, leading to more efficient and economical syntheses.

Scale-Up Considerations and Process Optimization in this compound Synthesis

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed through process optimization. asischem.com The goal is to develop a safe, cost-effective, and robust process capable of producing kilograms or more of the final product. otavachemicals.com

A primary step in process optimization is to re-evaluate all reagents and conditions. asischem.com Reagents that are suitable for small-scale synthesis (e.g., certain metal hydrides or pyrophoric organolithium compounds) may be too hazardous or expensive for large-scale production. orgsyn.orgorgsyn.org Process chemists work to replace them with safer, more economical alternatives. asischem.com Reaction parameters such as temperature, pressure, and concentration must be optimized to ensure consistent yield and purity in large reactors, where issues like heat transfer become critical. ucc.ie

The transition from batch processing to continuous flow chemistry is a significant advancement in process optimization and scale-up. rsc.org In a flow process, reagents are continuously pumped through a reactor where they mix and react. This technology offers superior control over reaction parameters, improves heat transfer, and enhances safety by minimizing the volume of hazardous material present at any given time. ucc.ie For a multi-step synthesis, optimizing each step for flow conditions can lead to a more efficient and automated manufacturing process. rsc.org

| Challenge | Laboratory Solution | Scale-Up/Optimization Strategy |

| Reagent Cost & Safety | Use of highly reactive but expensive or hazardous reagents (e.g., tert-Butyllithium). orgsyn.org | Replace with more economical and safer alternatives; modify the synthetic scheme to accommodate different reagents. asischem.com |

| Reaction Control | Manual control of temperature and addition rates in small flasks. | Implement automated process controls; utilize continuous flow reactors for precise management of temperature and residence time. ucc.iersc.org |

| Purification | Preparative chromatography is common. | Develop crystallization or distillation methods for purification to avoid costly and solvent-intensive chromatography. |

| Throughput | Batch reactions with significant downtime between steps. | Optimize each step to minimize reaction time; link steps in a continuous flow process to eliminate batch-to-batch handling. rsc.org |

Chemical Reactivity and Mechanistic Studies of 2 Methyltetradeca 1,13 Diene

Electrophilic Additions to Non-Conjugated Dienes

Electrophilic additions to the non-conjugated double bonds of 2-Methyltetradeca-1,13-diene are expected to proceed in a stepwise manner, with each double bond reacting independently. The regioselectivity of these additions is governed by the stability of the carbocation intermediates formed upon reaction with the electrophile.

Halogenation Reactions and Regioselectivity

The halogenation of this compound with reagents such as bromine (Br₂) or chlorine (Cl₂) would proceed via the formation of a cyclic halonium ion intermediate at each double bond. Subsequent attack by the halide ion would lead to the corresponding di- and tetra-halogenated products. Given the independent nature of the two double bonds, a mixture of products resulting from the reaction at one or both alkene moieties is expected, depending on the stoichiometry of the halogenating agent. For the 1,1-disubstituted double bond at the C1-C2 position, the addition of a halogen (X₂) would result in a 1,2-dihalo-2-methyltetradecane derivative. The terminal double bond at the C13-C14 position would yield a 13,14-dihalo derivative.

Hydroboration and Hydrohalogenation

Hydrohalogenation of this compound with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) is expected to follow Markovnikov's rule. youtube.comyoutube.com Protonation of the double bonds will occur to form the most stable carbocation intermediate. For the C1-C2 double bond, protonation at C1 will generate a more stable tertiary carbocation at C2. For the C13-C14 terminal double bond, protonation at C14 will lead to a more stable secondary carbocation at C13. masterorganicchemistry.com Subsequent attack by the halide ion will yield the corresponding monohalogenated products. If two equivalents of the hydrohalogenating agent are used, a dihalogenated product will be formed.

In contrast, hydroboration-oxidation is expected to exhibit anti-Markovnikov regioselectivity. nih.gov The boron atom will add to the less substituted carbon of each double bond. Subsequent oxidation will replace the boron with a hydroxyl group.

Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound

| Reaction | Reagent | Major Product at C1-C2 | Major Product at C13-C14 |

| Hydrohalogenation | HBr | 2-Bromo-2-methyltetradeca-13-ene | 13-Bromo-2-methyltetradec-1-ene |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 2-Methyltetradec-13-en-1-ol | 2-Methyltetradec-1-en-14-ol |

Cycloaddition Reactions (e.g., Intramolecular Diels-Alder, [2+2] cycloadditions)

The long carbon chain separating the two double bonds in this compound allows for the possibility of intramolecular cycloaddition reactions, which would lead to the formation of large, macrocyclic structures.

An intramolecular Diels-Alder reaction is theoretically possible if one of the double bonds could be induced to isomerize into a conjugated diene. However, in its ground state, this compound is not a suitable substrate for a standard Diels-Alder reaction as it lacks a conjugated diene system. sci-hub.se

Intramolecular [2+2] cycloadditions, typically photochemically induced, could theoretically occur between the two terminal double bonds. nih.gov This would result in the formation of a highly strained, bridged bicyclic system containing a cyclobutane (B1203170) ring. The feasibility and efficiency of such a reaction would be highly dependent on the conformational flexibility of the long hydrocarbon chain to allow the two double bonds to come into the required proximity and orientation. pku.edu.cn Generally, the formation of large rings through intramolecular cycloadditions can be challenging due to entropic factors. sandiego.edu

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)

The double bonds of this compound can be readily oxidized using various reagents to form epoxides or diols.

Epoxidation, commonly carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bonds into oxirane rings. masterorganicchemistry.com Given that the two double bonds are non-conjugated, they are expected to react independently to form the mono-epoxidized or di-epoxidized products, depending on the stoichiometry of the oxidizing agent. The C1-C2 double bond would yield 2-methyl-2-(tetradec-12-en-1-yl)oxirane, while the C13-C14 double bond would form 2-((12-methyldec-11-en-1-yl)methyl)oxirane. Sterically hindered epoxidation catalysts can show a preference for the more accessible terminal double bond. illinois.edu

Dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) for syn-dihydroxylation or through the acid-catalyzed hydrolysis of epoxides for anti-dihydroxylation. msu.edu Similar to epoxidation, the reaction can occur at one or both double bonds.

Table 2: Expected Products from Oxidative Transformations of this compound

| Reaction | Reagent | Expected Product at C1-C2 | Expected Product at C13-C14 |

| Epoxidation | m-CPBA | 2-Methyl-2-(dodec-11-enyl)oxirane | 2-(12-Methyltridec-12-enyl)oxirane |

| Syn-Dihydroxylation | OsO₄, NMO | 2-Methyltetradec-13-ene-1,2-diol | 2-Methyltetradec-1-ene-13,14-diol |

Olefin Metathesis Reactions of this compound

Olefin metathesis provides a powerful tool for the transformation of alkenes, and as a diene with two terminal double bonds (an α,ω-diene), this compound is a prime substrate for such reactions. fiveable.mecaltech.edu

Self-Metathesis

The self-metathesis of this compound, also known as acyclic diene metathesis (ADMET), would lead to a polymerization reaction. libretexts.orgjove.com In the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, the terminal methylene (B1212753) groups would be eliminated as ethylene (B1197577) gas, driving the reaction towards the formation of a long-chain polymer with repeating internal double bond units. The methyl group at the C2 position would be incorporated into the polymer backbone.

Table 3: Expected Products from Self-Metathesis of this compound

| Reaction Type | Catalyst | Major Organic Product | Byproduct |

| Acyclic Diene Metathesis (ADMET) | Grubbs Catalyst | Poly(2-methyltetradec-1-ene-co-13-ene) | Ethylene |

Cross-Metathesis with Other Olefins

Cross-metathesis (CM) is a powerful reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the bonds of two different olefin substrates. In the context of this compound, its non-conjugated diene structure presents opportunities for selective reactions. The reactivity of each double bond can be influenced by steric hindrance and the choice of catalyst.

Research into the cross-metathesis of dienes has shown that the reaction's efficiency and selectivity can be highly dependent on the substitution pattern of the diene and the electronic nature of the olefin partner. researchgate.net For instance, cross-metathesis reactions involving 1,3-dienes and electron-deficient olefins have been studied, where dienes with a more sterically crowded internal double bond tend to suppress undesired side reactions. researchgate.net While this compound is a non-conjugated diene, the principles of steric and electronic control are still relevant.

The less sterically hindered terminal double bond at the C13-C14 position would be expected to be more reactive in a cross-metathesis reaction compared to the more substituted double bond at the C1-C2 position. This selectivity allows for the introduction of various functional groups at the terminus of the long alkyl chain.

A general representation of a cross-metathesis reaction involving this compound and a generic olefin (R-CH=CH₂) is shown below:

The choice of catalyst is crucial for achieving high yields and selectivity. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for their functional group tolerance and high activity. caltech.edu Molybdenum-based catalysts can also be used, particularly in cases where high chemoselectivity is required. caltech.edu

Table 1: Hypothetical Cross-Metathesis Reactions of this compound

| Olefin Partner | Catalyst | Expected Major Product | Potential Byproducts |

| Styrene | Grubbs II | (E/Z)-1-Phenyl-13-methyl-1,12-pentadecadiene | Homodimers of both reactants |

| Methyl Acrylate | Hoveyda-Grubbs II | Methyl (E/Z)-15-methyl-2,14-hexadecadienoate | Homodimers of both reactants |

| Allyl Alcohol | Grubbs I | (E/Z)-15-Methyl-1,14-hexadecadien-3-ol | Homodimers of both reactants |

This table is illustrative and based on general principles of cross-metathesis. Actual yields and stereoselectivities would depend on specific reaction conditions.

Radical Reactions and Their Selectivity

Radical reactions involving dienes can lead to a variety of products through addition, polymerization, or cyclization pathways. The selectivity of these reactions is governed by the stability of the resulting radical intermediates. In the case of this compound, the two double bonds offer different environments for radical attack.

Addition of a radical species (X•) to the C1=C2 double bond can generate two possible radical intermediates: a more stable tertiary radical at C2 or a less stable primary radical at C1. Consequently, radical addition is expected to occur preferentially at the C1 position to form the more stable tertiary radical at C2.

Similarly, radical addition to the C13=C14 double bond will preferentially occur at the C14 position to generate a more stable secondary radical at C13.

Intramolecular radical cyclization could also be a possibility under specific conditions, although the long chain separating the two dienes makes this less probable than intermolecular reactions unless a template or specific reagent directs the cyclization.

Mechanistic Investigations of Key Reactions (e.g., Transition State Analysis)

The mechanisms of reactions involving dienes are often complex and have been the subject of extensive theoretical and experimental studies. nih.govnih.gov For reactions like the Diels-Alder cycloaddition, transition state analysis provides insight into the stereochemical and regiochemical outcomes. nih.gov While this compound itself is not a conjugated diene required for a typical Diels-Alder reaction, understanding the principles of transition state analysis is crucial for predicting the outcomes of other concerted or stepwise reactions it might undergo.

For instance, in Lewis acid-catalyzed reactions, the coordination of the Lewis acid to one of the reactants can significantly alter the energy and geometry of the transition state, thereby influencing the reaction rate and selectivity. rsc.orgd-nb.info

In the context of the synthesis of (E)-2-methyltetradeca-1,3-diene from 1,2-epoxydodecane (B1583528) and vinyllithium (B1195746) (generated from 2-bromopropene (B1265445) and tert-butyllithium), the proposed mechanism involves the formation of a transient α-lithiated epoxide. orgsyn.orgresearchgate.net This intermediate then reacts with the organolithium compound, followed by elimination of lithium oxide to yield the diene. orgsyn.org The stereoselectivity of this reaction is high, favoring the E-isomer. orgsyn.orgorgsyn.org

Table 2: Key Mechanistic Features in the Synthesis of a Related Diene

| Reaction Step | Description | Key Intermediate | Significance |

| Deprotonation | A strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) deprotonates the epoxide. | α-lithiated epoxide | Formation of a reactive carbenoid-like species. |

| Nucleophilic Attack | An organolithium reagent attacks the lithiated epoxide. | Adduct of organolithium and lithiated epoxide | Carbon-carbon bond formation. |

| Elimination | Elimination of lithium oxide. | Diene product | Formation of the conjugated diene system with high stereoselectivity. orgsyn.org |

This table describes the synthesis of (E)-2-methyltetradeca-1,3-diene, a structurally similar conjugated diene, to illustrate the types of mechanistic investigations relevant to diene chemistry.

Further mechanistic studies on reactions of this compound, for example, using computational methods to model transition states for cross-metathesis or radical addition, would provide a deeper understanding of its reactivity and help in designing selective synthetic transformations.

Polymerization Chemistry of 2 Methyltetradeca 1,13 Diene and Its Analogues

Polymerization Mechanisms for Non-Conjugated Dienes

Non-conjugated dienes, such as 2-Methyltetradeca-1,13-diene, can undergo polymerization through several mechanisms, primarily addition polymerization and acyclic diene metathesis (ADMET) polymerization.

In addition polymerization, the terminal double bonds of the diene monomer are sequentially added to a growing polymer chain. For α,ω-dienes, this can proceed in two principal ways:

Linear Polymerization: This pathway involves the participation of only one of the two terminal double bonds in the polymerization process, leading to a linear polymer with pendant vinyl groups. These pendant groups can subsequently act as sites for cross-linking or further functionalization.

Cyclopolymerization: In this process, both terminal double bonds of a single monomer unit react to form a cyclic structure within the polymer backbone. The propensity for cyclopolymerization versus linear polymerization is influenced by factors such as monomer concentration and the nature of the catalyst. For long-chain dienes like this compound, the long methylene (B1212753) chain between the double bonds makes intramolecular cyclization less favorable than intermolecular propagation, thus favoring the formation of linear polymers.

Coordination-insertion polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene systems, is a common method for the addition polymerization of α,ω-dienes. orgoreview.com The choice of catalyst can significantly influence the polymer's microstructure and stereoregularity. For instance, iron and cobalt complexes with bis(imino)pyridine ligands have been shown to effectively catalyze the cyclopolymerization of shorter α,ω-dienes like 1,6-heptadiene. researchgate.net Vanadium-based catalysts have also been employed in the terpolymerization of α,ω-dienes with ethylene (B1197577) and cyclic olefins, yielding high molecular weight polymers with diverse microstructures. cnr.itacs.org

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that has proven to be a powerful tool for the synthesis of well-defined polymers from α,ω-dienes. researchgate.net The reaction is driven by the removal of a small volatile byproduct, typically ethylene. orgoreview.com ADMET is particularly well-suited for the polymerization of long-chain dienes, including those with functional groups, to produce linear unsaturated polymers.

Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly used for ADMET polymerization due to their high activity and functional group tolerance. nih.govacs.org The polymerization of various bio-based α,ω-dienes, often derived from castor oil, has been extensively studied, yielding high molecular weight polyesters. nih.govacs.orgnih.gov These studies provide a strong basis for predicting the ADMET polymerization of this compound. The resulting polymer would be expected to be a linear polyene with repeating units connected by double bonds.

The general reaction for the ADMET polymerization of an α,ω-diene is as follows:

n H₂C=CH-(CH₂)ₓ-CH=CH₂ → -[CH=CH-(CH₂)ₓ]ₙ- + n H₂C=CH₂

For this compound, the reaction would be:

n H₂C=CH-CH(CH₃)-(CH₂)₁₀-CH=CH₂ → -[CH=CH-CH(CH₃)-(CH₂)₁₀]ₙ- + n H₂C=CH₂

Addition Polymerization Pathways

Impact of Diene Structure on Polymer Microstructure and Stereoregularity

The structure of the diene monomer, including chain length and the presence of substituents, has a profound impact on the resulting polymer's microstructure and stereoregularity. In the case of this compound, the internal methyl group is a key structural feature.

During ADMET polymerization, the geometry of the newly formed double bonds in the polymer backbone can be either cis or trans. The ratio of cis to trans isomers is influenced by the catalyst, temperature, and reaction time. Typically, standard ruthenium catalysts favor the formation of the more thermodynamically stable trans isomers.

Copolymerization Studies with Other Monomers

Non-conjugated α,ω-dienes can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers. Common comonomers include ethylene, propylene, and cyclic olefins. researchgate.netcnr.it

The copolymerization of long-chain α,ω-dienes with ethylene, catalyzed by metallocene or other single-site catalysts, can introduce long-chain branches into a polyethylene (B3416737) backbone. core.ac.uk In the case of this compound, its incorporation into a polyethylene chain would result in a branch containing a methyl group.

ADMET copolymerization of different α,ω-dienes is also a viable strategy to create random or block copolymers with specific properties. For instance, the copolymerization of a diene like this compound with a shorter or more functionalized α,ω-diene could be used to control properties such as crystallinity, melting point, and mechanical strength. Research on the ADMET copolymerization of dianhydro-d-glucityl bis(undec-10-enoate) with 1,9-decadiene (B157367) has demonstrated the feasibility of producing semicrystalline long-chain aliphatic polyesters with tunable thermal properties. mdpi.com

A hypothetical copolymerization of this compound with 1,9-decadiene via ADMET is presented in the table below, illustrating potential polymer structures.

Table 1: Hypothetical Copolymer Structures from ADMET Copolymerization

| Monomer 1 | Monomer 2 | Resulting Copolymer Structure | Expected Properties |

| This compound | 1,9-Decadiene | Random copolymer with -(CH=CH-CH(CH₃)-(CH₂)₁₀)- and -(CH=CH-(CH₂)₇)- repeating units | Amorphous or semi-crystalline with properties intermediate between the two homopolymers. The methyl branch would disrupt crystallinity. |

Synthesis of Functionalized Polymers from this compound

The synthesis of functionalized polymers from α,ω-dienes can be achieved through two primary routes: the polymerization of functionalized diene monomers or the post-polymerization functionalization of a pre-formed polymer.

The ADMET polymerization of α,ω-dienes containing functional groups such as esters, carbonates, and ethers has been well-documented. researchgate.netnih.govd-nb.info This suggests that if this compound were modified to include a functional group, it could likely be polymerized via ADMET, provided the functional group is compatible with the catalyst. For example, a polyester (B1180765) could be synthesized from a diene monomer containing an ester linkage.

Alternatively, the unsaturated polymer resulting from the ADMET polymerization of this compound could be functionalized through reactions of the double bonds in the polymer backbone. Common post-polymerization modifications include hydrogenation to create a saturated, polyethylene-like polymer, or thiol-ene additions to introduce various functional groups. cnr.itacs.orgmdpi.com Hydrogenation of the unsaturated polymer derived from this compound would yield a saturated polymer with regularly spaced methyl branches.

Table 2: Potential Functionalization Reactions of Poly(this compound)

| Reaction | Reagents | Resulting Polymer Structure |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | -[CH₂-CH₂-CH(CH₃)-(CH₂)₁₀]ₙ- |

| Thiol-Ene Addition | R-SH, Photoinitiator or Radical Initiator | -[CH(SR)-CH₂-CH(CH₃)-(CH₂)₁₀]ₙ- |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Polymer with epoxide rings along the backbone |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. For 2-Methyltetradeca-1,13-diene (C₁₅H₂₈), the exact molecular weight is 208.39 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition. rsc.org

In an electron ionization (EI) mass spectrum, the molecule would form a molecular ion (M⁺˙) at m/z = 208. The fragmentation of this ion is predictable based on the stability of the resulting carbocations and radicals. uni-saarland.demsu.edu Key fragmentation pathways for long-chain alkenes include:

Allylic Cleavage: The bonds adjacent to the double bonds (C3-C4 and C11-C12) are weakened. Cleavage at these positions is highly favorable as it produces stabilized allylic carbocations.

Alkyl Chain Fragmentation: The long saturated chain would likely undergo fragmentation, leading to a series of characteristic peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups). libretexts.org

Loss of Small Radicals: Loss of a methyl radical (M-15) from the C-2 position or an ethyl radical (M-29) from the C-14 end are also possible fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. s-a-s.org Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the alkene and alkane moieties. Based on data for similar compounds like 1,13-tetradecadiene, the following peaks are expected researchgate.net:

~3077 cm⁻¹: =C-H stretching from the vinylic hydrogens.

~2925 and ~2854 cm⁻¹: Strong C-H asymmetric and symmetric stretching vibrations from the long -CH₂- polymethylene chain.

~1641 cm⁻¹: Medium intensity C=C stretching vibration.

~1465 cm⁻¹: -CH₂- scissoring (bending) vibration.

~991 and ~909 cm⁻¹: Strong out-of-plane C-H bending (wagging) vibrations, characteristic of terminal alkenes (-CH=CH₂ and >C=CH₂).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. acs.org Therefore, the C=C stretching vibration (~1641 cm⁻¹) would be expected to produce a strong signal. The symmetric C-H stretching of the alkyl chain (~2854 cm⁻¹) would also be prominent. s-a-s.org According to the mutual exclusion principle, for a molecule with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. uou.ac.in While this compound lacks a center of symmetry, the relative intensities of the peaks in the IR and Raman spectra would still provide complementary information for a full vibrational analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for separating volatile compounds and identifying them. google.com For this compound, GC-MS would serve several purposes:

Purity Assessment: The gas chromatogram would reveal the purity of a sample. A pure sample would show a single major peak, and the area of this peak relative to any minor impurity peaks can be used for quantification. orgsyn.org

Separation of Isomers: In a synthetic context, side-products such as positional isomers (e.g., 2-Methyltetradeca-1,4-diene) could be formed. GC, especially using a long capillary column, can often separate these isomers based on small differences in their boiling points and interactions with the column's stationary phase. nih.govresearchgate.net

Identification: The mass spectrometer detector provides a mass spectrum for each peak eluting from the GC column. This spectrum acts as a chemical fingerprint, allowing for the confident identification of the main product and any impurities by comparing their fragmentation patterns to known standards or library data. dss.go.th For instance, a procedure for a related compound, (E)-2-methyltetradeca-1,3-diene, reported a purity of >95% as determined by GC analysis, with a minor peak corresponding to the Z-isomer being successfully separated. orgsyn.org

Computational and Theoretical Investigations of 2 Methyltetradeca 1,13 Diene

Conformational Analysis and Energy Landscapes

Long-chain, flexible molecules like 2-Methyltetradeca-1,13-diene can exist in numerous conformations due to rotation around their single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. ic.ac.uk Techniques such as molecular mechanics and quantum chemical calculations are used to map the potential energy surface and identify energy minima corresponding to stable conformers. acs.orgresearchgate.net For unsaturated hydrocarbons, these analyses often focus on the rotational barriers around bonds adjacent to the double bonds. imperial.ac.uk Despite the availability of these well-established methods, no specific conformational analysis or energy landscape data has been published for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the characterization of transient structures like transition states. researchgate.net For this compound, potential reactions could include electrophilic additions to its double bonds or radical reactions. acs.org DFT calculations, for example, can be used to locate transition state structures and calculate the energy barriers associated with different reaction pathways, thereby predicting the most likely products. acs.org While tandem isomerization and telomerization reactions of long-chain dienes have been studied, specific mechanistic modeling for this compound is not found in the current body of scientific literature. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a useful degree of accuracy. liverpool.ac.uknmrdb.org For this compound, predicting the ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding of each nucleus, which is highly dependent on the molecule's three-dimensional structure and electronic environment. modgraph.co.ukorganicchemistrydata.org Such predictions are valuable for confirming the structure of synthesized compounds. While databases and software exist for predicting NMR spectra for general organic molecules, specific, peer-reviewed computational studies detailing the predicted spectroscopic parameters for this compound are unavailable.

Derivatives and Analogues of 2 Methyltetradeca 1,13 Diene

Synthesis and Characterization of Functionalized 2-Methyltetradeca-1,13-diene Derivatives

The synthesis of functionalized derivatives of this compound can be approached through established methods for the transformation of terminal alkenes. Given the presence of two isolated double bonds at the 1- and 13-positions, regioselective functionalization presents a synthetic challenge that can be addressed with appropriate reagents.

Methodologies such as hydroboration-oxidation could be employed to introduce hydroxyl groups at the terminal carbons, leading to diol derivatives. Epoxidation of one or both double bonds would yield mono- or bis-epoxide derivatives. These functionalizations provide handles for further synthetic elaboration.

The characterization of such derivatives would rely on standard spectroscopic techniques. cuni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the position and stereochemistry of new functional groups. For instance, the formation of a terminal alcohol would result in the appearance of a new hydroxyl proton signal in the ¹H NMR spectrum and a shift of the adjacent CH and CH₂ signals. cuni.cz

Infrared (IR) Spectroscopy: The introduction of functional groups like hydroxyls (~3300 cm⁻¹) or carbonyls (~1700 cm⁻¹) would produce characteristic absorption bands, confirming the success of the transformation.

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the new derivative and provide fragmentation patterns that help elucidate its structure. cuni.cz

Table 1: Proposed Functionalized Derivatives of this compound

| Proposed Reaction | Resulting Functional Group | Key Characterization Data Point |

|---|---|---|

| Hydroboration-Oxidation | Terminal Alcohols (Diol) | Appearance of broad -OH peak (~3300 cm⁻¹) in IR spectrum. |

| Epoxidation (e.g., with m-CPBA) | Epoxide(s) | Disappearance of alkene signals (~5.0-5.8 ppm) and appearance of epoxide proton signals (~2.5-3.0 ppm) in ¹H NMR. |

| Ozonolysis (Reductive Workup) | Aldehydes (Dial) | Appearance of a sharp C=O stretch (~1725 cm⁻¹) in IR and an aldehyde proton signal (~9.5-10 ppm) in ¹H NMR. |

| Diels-Alder Reaction (with Dienophile) | Cycloadduct | Complex changes in the aliphatic and olefinic regions of the NMR spectra, consistent with a new cyclic structure. |

Biologically Inspired Syntheses of Polyene Structures Containing the this compound Motif

Nature synthesizes a vast array of long-chain unsaturated hydrocarbons, including dienes, which often serve as insect sex pheromones. cuni.cznih.gov The biosynthesis of these molecules provides inspiration for synthetic chemists. These natural pathways typically involve a few key enzymatic steps:

Fatty Acid Synthesis: A saturated fatty acid precursor is built by enzymes like fatty acid synthase (FAS). cuni.cz

Desaturation: Fatty acyl-CoA desaturases introduce double bonds at specific positions in the alkyl chain. harvard.edu The production of a diene often requires the sequential action of multiple desaturases with different specificities. harvard.edu

Elongation/Chain-shortening: The carbon chain can be extended by elongase enzymes or shortened via β-oxidation to achieve the final required length. cuni.cz

Final Modification: The terminal carboxyl group is often reduced to an alcohol or aldehyde, or decarboxylated to yield a hydrocarbon. cuni.czresearchgate.net

A biologically inspired synthesis of a structure like this compound might therefore involve chemoenzymatic steps, using purified desaturases and elongases to construct the specific unsaturated backbone before employing traditional chemical methods for final modifications. The evolution of these enzymatic pathways in insects highlights a modular and highly specific approach to generating chemical diversity in long-chain dienes. nih.gov

Role of this compound in Natural Product Synthesis

Terminal dienes, also known as α,ω-dienes, are valuable building blocks in modern organic synthesis. Their bifunctionality allows for a range of transformations to construct complex molecular architectures.

Olefin Metathesis: this compound is an ideal substrate for Acyclic Diene Metathesis (ADMET) polymerization. jove.com In the presence of a Grubbs catalyst, such molecules can be polymerized to form unsaturated polymers, with the release of ethylene (B1197577) gas driving the reaction to completion. jove.com This method is also foundational for Ring-Closing Metathesis (RCM), where dienes are used to form large macrocyclic rings, a common feature in many natural products. libretexts.org

Coupling Reactions: The terminal alkene groups can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the attachment of aryl or vinyl groups. nih.gov

Wittig and Related Reactions: While the Wittig reaction is typically used to form alkenes, dienes can be constructed by reacting an appropriate ylide with a substrate already containing a double bond. thieme-connect.demasterorganicchemistry.com A long-chain diene like this compound could be synthesized by coupling two smaller fragments using such olefination strategies.

Pheromone Synthesis: Long-chain dienes are often precursors to or are themselves insect pheromones. For example, the synthesis of precursors for the pheromone of the whitemarked tussock moth involved the construction of a 21-carbon diene ketal via alkyne coupling followed by semi-reduction to the diene. cdnsciencepub.com This illustrates a common synthetic strategy where a diene backbone is a key intermediate.

Table 3: Synthetic Applications of Terminal Dienes

| Synthetic Method | Reagents/Catalyst | Product Type | Relevance |

|---|---|---|---|

| ADMET Polymerization | Grubbs Catalyst | Unsaturated Polymer | Forms long-chain polymers from terminal diene monomers. jove.com |

| Ring-Closing Metathesis (RCM) | Grubbs or Schrock Catalyst | Macrocyclic Alkene | Key method for synthesizing large rings found in natural products. libretexts.org |

| Heck Coupling | Pd Catalyst, Base | Substituted Diene (e.g., Arylated) | Functionalizes the terminal ends of the diene. nih.gov |

| Wittig Reaction | Phosphonium (B103445) Ylide, Base | Longer-chain alkene/diene | Classic C=C bond-forming reaction to build carbon backbones. thieme-connect.de |

Compound Index

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Diene Synthesis

The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances, are increasingly guiding synthetic strategies. nih.govacs.orgresearchgate.net For a compound like 2-Methyltetradeca-1,13-diene, this translates to developing more sustainable synthetic routes that move away from traditional methods, which may involve harsh reagents or produce significant waste.

Future research will likely focus on catalytic methods that maximize the incorporation of all starting materials into the final product. acs.org One promising area is the use of metathesis reactions, which can be highly efficient and generate less waste compared to classical olefination methods. mdpi.com The development of catalysts for diene synthesis that can operate in greener solvents, such as water or bio-derived solvents, is another critical research direction. rsc.orgnih.gov The use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, also presents a compelling avenue for the green synthesis of this compound and related compounds. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Dienes

| Feature | Traditional Synthesis (e.g., Wittig Reaction) | Green Chemistry Approaches (e.g., Metathesis) |

| Atom Economy | Often lower due to stoichiometric byproducts | Generally higher, with fewer wasted atoms |

| Reagents | May involve pyrophoric or hazardous reagents | Often utilizes more stable and less toxic catalysts |

| Solvents | Typically reliant on volatile organic compounds | Aims for use of water or other green solvents |

| Waste Generation | Can produce significant amounts of waste | Reduced waste generation |

Catalytic Innovations for Selective Transformations

The two double bonds in this compound offer multiple sites for chemical modification. A key challenge and area of opportunity lie in developing catalysts that can selectively target one of these double bonds over the other. This would enable the synthesis of a wide range of functionalized derivatives with precise control over the molecular architecture.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to dienes is a vibrant area of research. mdpi.commdpi.com Future innovations may include the design of novel ligand systems for metals like palladium, nickel, or ruthenium, which can differentiate between the steric and electronic environments of the two double bonds in this compound. mdpi.commdpi.com For instance, a catalyst could be designed to selectively hydrogenate, hydrofunctionalize, or cross-couple at the less hindered terminal double bond, leaving the internal double bond available for subsequent transformations. nih.gov Such selective transformations are crucial for building molecular complexity in a controlled manner. nih.govnih.gov

Table 2: Potential Selective Catalytic Transformations of this compound

| Reaction Type | Potential Outcome | Catalyst System |

| Selective Hydrogenation | Hydrogenation of the terminal double bond | Rhodium or Iridium-based catalysts with bulky ligands |

| Selective Hydroformylation | Addition of a formyl group to the terminal double bond | Cobalt or Rhodium catalysts with directing groups |

| Selective Cross-Coupling | Suzuki or Heck coupling at the terminal double bond | Palladium catalysts with specialized phosphine (B1218219) ligands |

| Selective Epoxidation | Epoxidation of the more electron-rich double bond | Titanium or Vanadium-based catalysts |

Integration with Materials Science and Advanced Polymers

Dienes are fundamental monomers in the synthesis of polymers, most notably synthetic rubbers. pslc.wsfiveable.me The structure of this compound, with its long, flexible aliphatic chain and two polymerizable double bonds, makes it an intriguing candidate for the development of novel polymers and materials.

One area of exploration is the incorporation of this diene as a comonomer in polymerization reactions to impart specific properties to the resulting polymer. orgoreview.comchemistryscore.com The long aliphatic chain could enhance the flexibility and hydrophobicity of the material, while the two double bonds provide sites for cross-linking, which can improve the mechanical strength and thermal stability of the polymer. pslc.wschemistryscore.com Ziegler-Natta polymerization or acyclic diene metathesis (ADMET) could be employed to create polymers with unique architectures and properties. orgoreview.com The resulting materials could find applications as elastomers, adhesives, or coatings with tailored performance characteristics.

Applications in Specialized Chemical Synthesis

The bifunctional nature of this compound makes it a valuable building block in the synthesis of complex molecules. Its long carbon chain is a feature found in many natural products, such as pheromones and lipids. researchgate.net

Future research could explore the use of this compound in the synthesis of insect pheromones, which often contain long-chain hydrocarbons with specific double bond geometries. researchgate.net The ability to selectively functionalize one of the diene's double bonds would be critical in such synthetic endeavors. Furthermore, the diene could serve as a precursor for the synthesis of specialty surfactants or lubricants, where the long aliphatic tail provides the desired hydrophobic properties.

Unexplored Reactivity and Stereochemical Control Challenges

While the general reactivity of dienes is well-established, the specific reactivity of a molecule like this compound presents unexplored avenues. The interplay between the two double bonds, separated by a long aliphatic chain, could lead to interesting and unexpected chemical behavior.

A significant challenge and a frontier for research is the control of stereochemistry during reactions involving the double bonds. For many applications, particularly in pharmaceuticals and agrochemicals, the specific stereoisomer of a molecule is crucial for its activity. Developing catalytic systems that can control the E/Z geometry of the double bonds or create chiral centers with high enantioselectivity during functionalization reactions is a major goal. acs.orgrsc.orgorganic-chemistry.org For instance, asymmetric hydrofunctionalization reactions catalyzed by chiral transition metal complexes could be a powerful tool for generating valuable chiral derivatives of this compound. nih.gov The exploration of cycloaddition reactions, such as the Diels-Alder reaction, at the terminal diene unit could also lead to the formation of complex cyclic structures with multiple stereocenters. escholarship.orgresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying 2-Methyltetradeca-1,13-diene in complex mixtures?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high resolution for alkene isomers. Use polar capillary columns (e.g., DB-WAX) to separate branched alkenes. Confirm retention indices against reference databases. For structural confirmation, employ NMR to distinguish methyl branching (δ ~15–25 ppm) and double-bond positions via DEPT or HSQC experiments .

- Validation : Cross-validate with synthetic standards. Report purity thresholds (e.g., ≥95%) and calibration curves for quantitative reproducibility .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Approach : Utilize catalytic cross-metathesis with Grubbs catalysts to construct the 1,13-diene backbone. Optimize reaction conditions (e.g., solvent: toluene; temperature: 40–60°C) to minimize isomerization. Include stepwise purification via silica gel chromatography, and validate product purity using GC-FID .

- Documentation : Explicitly report catalyst loading, reaction time, and solvent drying protocols to enable replication .

Q. What metadata standards are essential for documenting experimental data on this compound?

- Guidelines : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Mandatory metadata fields include:

- Synthesis conditions (temperature, catalysts, solvents).

- Analytical parameters (column type, detector settings).

- Structural identifiers (InChIKey:

MQYKLMFGPTZTLN-SEYXRHQNSA-N) .- Tools : Use domain-specific schemas like the ACEnano (meta)data framework for harmonized reporting .

Advanced Research Questions

Q. How can contradictory data in isomer distribution during synthesis be resolved?

- Analysis : Perform kinetic studies using in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare with computational models (DFT or MD simulations) to identify competing reaction pathways (e.g., [1,3]-hydride shifts vs. isomerization) .

- Mitigation : Use sterically hindered catalysts (e.g., Hoveyda-Grubbs) to suppress side reactions. Validate with isotopic labeling ( or ) to trace carbon migration .

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives of this compound?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (120 K) to reduce thermal motion artifacts. Refine structures using SHELXL with anisotropic displacement parameters for non-H atoms. For disordered regions, apply restraints or split-site modeling .

- Case Study : For the selenazadiene analog (CHNSe), refine space group with and validate via Hirshfeld surface analysis .

Q. How can researchers ensure interoperability of spectral data across laboratories?

- Standardization : Adopt the JCAMP-DX format for NMR and IR spectra. Share raw GC-MS data in mzML format with embedded instrument metadata (e.g., ionization voltage, mass range) .

- Collaboration : Use platforms like PubChem or ChemSpider to deposit data with InChIKey cross-referencing. Implement blockchain-based audit trails for version control .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Workflow :

Docking Studies : Simulate catalyst-substrate interactions (e.g., Ru-carbene complexes) using AutoDock Vina.

Transition State Analysis : Apply Gaussian or ORCA for DFT calculations (B3LYP/6-31G* level) to map energy barriers.

Validation : Compare computed (activation energy) with experimental kinetic data .

Data Management and Reproducibility

Q. How to design a systematic literature review for prior studies on this compound?

- Search Strategy :

- Databases : SciFinder, Reaxys, Web of Science.

- Keywords : "this compound" OR "CH" AND ("synthesis" OR "spectroscopy").

- Filters : Exclude patents; limit to peer-reviewed journals (2000–2025) .

- Quality Assessment : Use PRISMA guidelines to evaluate bias in reported yields or spectral assignments .

Q. What are the best practices for curating raw experimental data for public repositories?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.